
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like an alkene or alkyne.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile group. This step often requires the use of a catalyst, such as copper(I) iodide, and specific reaction conditions, such as elevated temperatures and inert atmosphere.
Attachment of the Allyl Ether Group: The allyl ether group can be introduced through an etherification reaction between an allyl alcohol and an appropriate leaving group, such as a halide or tosylate, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, sulfonates, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halides, sulfonates, and organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted benzopyran derivatives with different functional groups.
科学研究应用
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with a benzopyran core and various substituents, known for their diverse biological activities.
Tetrazole Derivatives: Compounds containing a tetrazole ring, often used in medicinal chemistry for their bioisosteric properties.
Allyl Ethers: Compounds with an allyl ether group, used in organic synthesis and as intermediates in the production of various chemicals.
属性
CAS 编号 |
80916-88-7 |
|---|---|
分子式 |
C15H14N4O4 |
分子量 |
314.30 g/mol |
IUPAC 名称 |
8-(2-prop-2-enoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H14N4O4/c1-2-6-21-7-8-22-12-5-3-4-10-9-11(14-16-18-19-17-14)15(20)23-13(10)12/h2-5,9H,1,6-8H2,(H,16,17,18,19) |
InChI 键 |
CJMQNDLHXVWERS-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


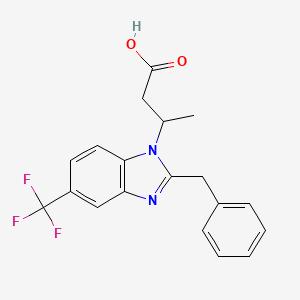

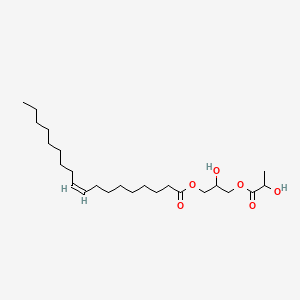
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)

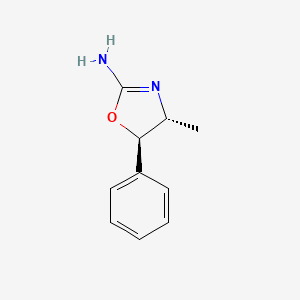
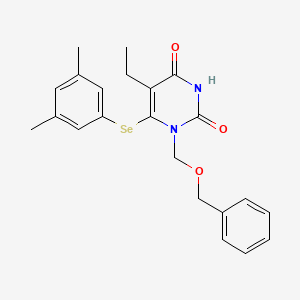
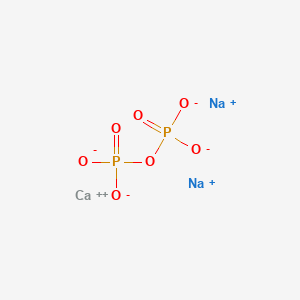

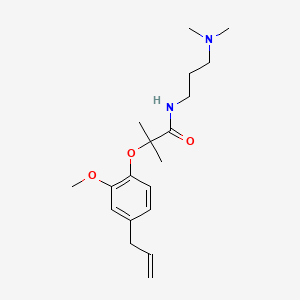
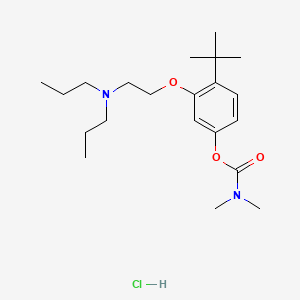

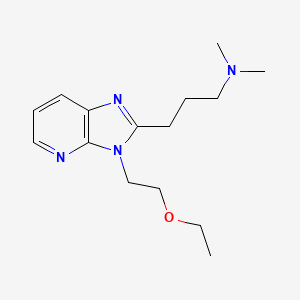
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
